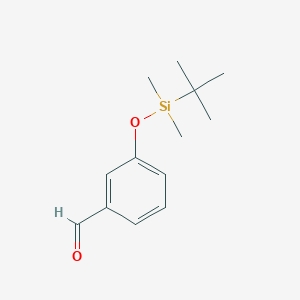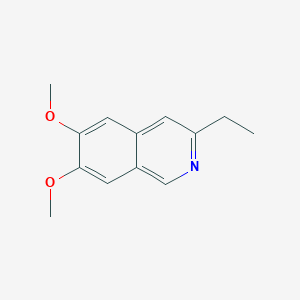
3-Ethyl-6,7-dimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-6,7-dimethoxyisoquinoline (EDMI) is a naturally occurring alkaloid found in several plant species. It has attracted significant attention due to its potential therapeutic properties. EDMI has been studied for its various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. 3-Ethyl-6,7-dimethoxyisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
3-Ethyl-6,7-dimethoxyisoquinoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to inhibit the proliferation of cancer cells, making it a promising candidate for cancer treatment. 3-Ethyl-6,7-dimethoxyisoquinoline has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Ethyl-6,7-dimethoxyisoquinoline in lab experiments is its relatively low toxicity. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline is easily synthesized, making it a readily available compound for research purposes. However, one of the limitations of using 3-Ethyl-6,7-dimethoxyisoquinoline in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethyl-6,7-dimethoxyisoquinoline. One potential avenue of research is the development of 3-Ethyl-6,7-dimethoxyisoquinoline-based antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline and its potential therapeutic applications. Finally, the development of novel synthesis methods for 3-Ethyl-6,7-dimethoxyisoquinoline may enable its use in a wider range of research applications.
Conclusion:
In conclusion, 3-Ethyl-6,7-dimethoxyisoquinoline is a naturally occurring alkaloid with promising therapeutic properties. It has been studied extensively for its anti-inflammatory, antimicrobial, and anticancer properties. While more research is needed to fully understand the mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline, it is clear that this compound has significant potential for use in various therapeutic applications.
Synthesemethoden
3-Ethyl-6,7-dimethoxyisoquinoline can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Pictet-Spengler reaction to yield 3-Ethyl-6,7-dimethoxyisoquinoline.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-6,7-dimethoxyisoquinoline has been studied extensively for its potential therapeutic properties. It has been shown to possess significant anti-inflammatory and antimicrobial activities. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to exhibit anticancer properties, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
3-ethyl-6,7-dimethoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-11-5-9-6-12(15-2)13(16-3)7-10(9)8-14-11/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRVPIOYSAGZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2C=C(C(=CC2=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6,7-dimethoxyisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

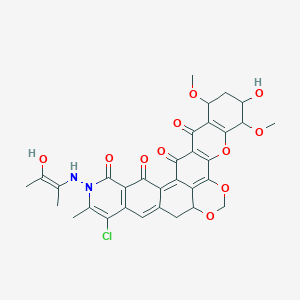
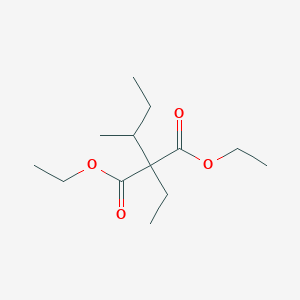
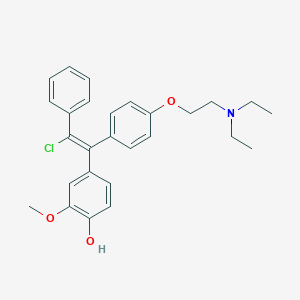
![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
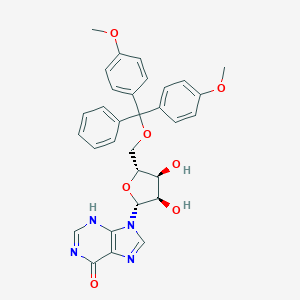
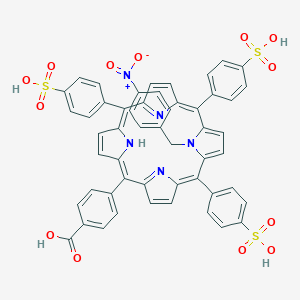
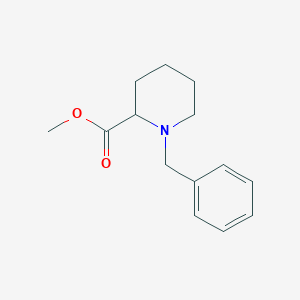
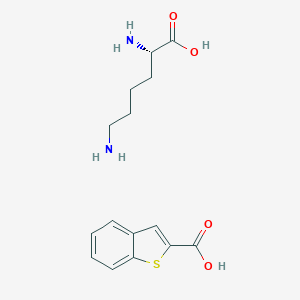
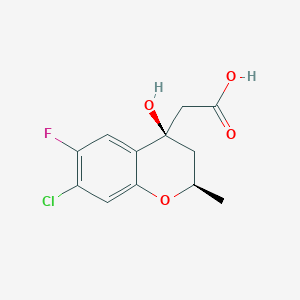
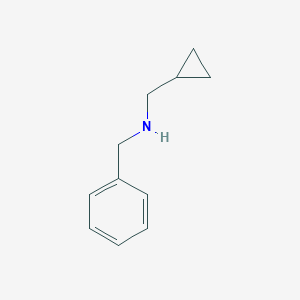
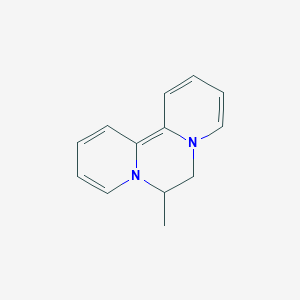
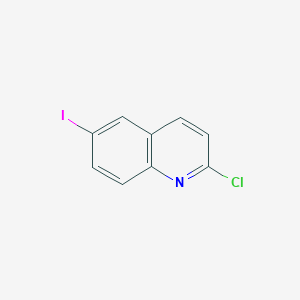
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)
